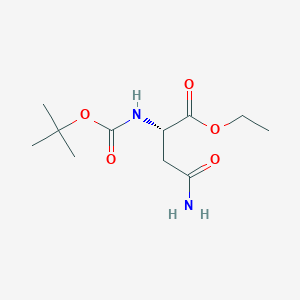
(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Übersicht
Beschreibung
The compound is a derivative of amino acids with tert-butoxycarbonyl (Boc) groups . The Boc group is a common protecting group used in organic synthesis.
Synthesis Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is often used in organic synthesis because of its inertness toward catalytic hydrogenolysis and resistance toward hydrolysis under most basic conditions and nucleophilic reagents .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
This compound is utilized as a key intermediate in the synthesis of diverse organic molecules. For instance, it has been employed in the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates. This process demonstrates its utility in the formation of heterocyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Moloudi et al., 2018). Additionally, the compound has been identified as an important chiral intermediate for the synthesis of specific pharmaceutical agents, showcasing its relevance in the production of enantiomerically pure substances (Zhang Xingxian, 2012).
Antibacterial Activity
Research has also explored the compound's role in the design and synthesis of novel molecules with antibacterial properties. A study involving the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl) ethan-1-amine derivatives demonstrated its utility in creating compounds with evaluated antibacterial activity, indicating its potential in developing new antimicrobial agents (Prasad, 2021).
Peptide Synthesis
The compound finds significant application in peptide synthesis, where it serves as a building block for the construction of peptides with specific functionalities. Its role in enantioselective synthesis and as a component in peptide coupling reactions highlights its versatility in synthetic organic chemistry. For instance, its use in the synthesis of peptides possessing a trifluoromethyl ketone group as protease inhibitors against SARS-CoV underscores its importance in medicinal chemistry (Sydnes et al., 2006).
Antioxidant Properties
Investigations into the antioxidant properties of derivatives of this compound contribute to the understanding of its potential in mitigating oxidative stress. This research avenue is critical for the development of compounds that could protect against cellular damage caused by free radicals, with implications for treating diseases associated with oxidative stress (Stanchev et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-5-17-9(15)7(6-8(12)14)13-10(16)18-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVCKXWOYFEPQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | |
CAS RN |
84787-81-5 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84787-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N2-[(tert-butoxy)carbonyl]-L-argininate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)
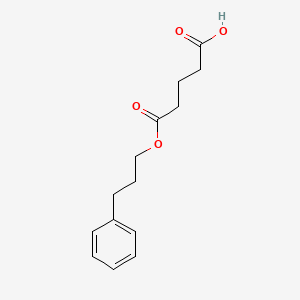
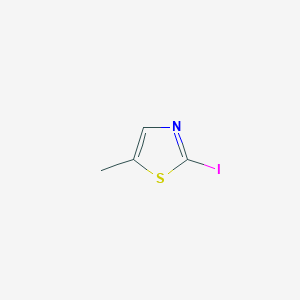
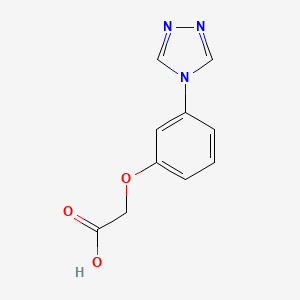
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)
![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)

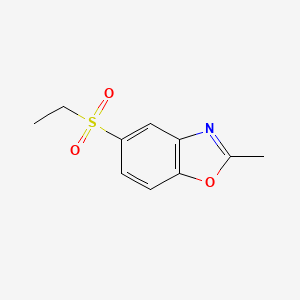
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)


